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Compound of Interest

Compound Name: 2-Bromo-3-chloropyridin-4-amine

Cat. No.: B114621 Get Quote

3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5) is a halogenated aminopyridine

derivative that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2][3] Its

strategic substitution pattern—featuring bromo, chloro, and amino groups on a pyridine core—

offers multiple reactive handles for medicinal chemists to elaborate complex molecular

architectures. This guide, prepared for researchers and drug development professionals,

provides a detailed examination of its core physical properties. Understanding these

characteristics is not merely an academic exercise; it is fundamental to its effective handling,

reaction optimization, formulation, and the prediction of its behavior in biological systems. As

an intermediate, it is utilized in the synthesis of a range of compounds, including potential anti-

tumor agents and other therapeutic candidates.[1] This document synthesizes available data

with field-proven methodologies to create a practical and scientifically rigorous resource.

Section 1: Core Physicochemical Profile
The foundational physical properties of a compound dictate its state, handling requirements,

and molecular identity. For 3-Bromo-2-chloropyridin-4-amine, these parameters confirm its

identity as a stable, solid organic compound at ambient conditions.
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Property Value Source(s)

IUPAC Name
3-bromo-2-chloropyridin-4-

amine
Internal

CAS Number 215364-85-5 [1][2]

Molecular Formula C₅H₄BrClN₂ [1]

Molecular Weight 207.46 g/mol [1]

Appearance White solid / Powder to crystal [1][4]

Melting Point 148-153 °C

Boiling Point 329.0 ± 37.0 °C (Predicted) [1]

Expert Insights: The observed melting point range of 148-153 °C is a critical quality attribute. A

sharp melting point within this range is indicative of high purity, a prerequisite for its use in

regulated drug substance synthesis. The relatively high, albeit predicted, boiling point reflects

the molecule's polarity and molecular weight, suggesting low volatility under standard

laboratory conditions.[1]

Section 2: Solubility and Dissolution Characteristics
Solubility is a paramount property in drug development, directly influencing bioavailability,

formulation strategies, and the design of in-vitro assays. While specific quantitative solubility

data for 3-Bromo-2-chloropyridin-4-amine is not extensively published, its structural features—a

polar aminopyridine core functionalized with hydrophobic halogens—suggest modest solubility

in aqueous media and better solubility in organic solvents. For a related compound, 4-Amino-2-

chloropyridine, it is described as being slightly soluble in water.[5]

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for

determining thermodynamic solubility, a self-validating system that ensures equilibrium is

reached.
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Causality: The choice of the shake-flask method is deliberate. It is designed to measure the

equilibrium solubility, which is the true thermodynamic limit of dissolution. This is distinct from

kinetic solubility, which can often overestimate the stable concentration and lead to precipitation

issues in later development.

Methodology:

Preparation: Add an excess amount of solid 3-Bromo-2-chloropyridin-4-amine to a series of

vials containing the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline,

simulated gastric fluid, and organic solvents like DMSO or ethanol). The excess solid is

crucial to ensure saturation.

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically

25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium,

which can take 24-72 hours.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.22

µm PVDF filter or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes). This step is

critical to prevent artificially high concentration readings.

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the

dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

Validation: To confirm equilibrium was reached, samples should be taken at multiple time

points (e.g., 24h and 48h). The solubility value is confirmed when consecutive

measurements are consistent.

Section 3: Acidity/Basicity Profile (pKa)
The pKa value(s) of a molecule are fundamental to predicting its ionization state at different

physiological pH levels, which in turn governs its ADME (Absorption, Distribution, Metabolism,

and Excretion) properties. 3-Bromo-2-chloropyridin-4-amine possesses two potential basic

centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The

electronic properties of the halogen substituents will influence the basicity of these sites. While

a predicted pKa for the related compound 3-Amino-6-bromo-2-chloropyridine is -0.07 (for the

protonated form), experimental determination is essential for accuracy.[4]
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Workflow for pKa Determination
The selection of an appropriate method for pKa determination depends on the compound's

solubility and chromophoric properties.

Start: Characterize Compound

Is compound soluble in water
(> 50-100 µM)?

Does compound have a
UV chromophore that changes

with pH?

Yes

Use Co-solvent/Extrapolation Method
(e.g., Yasuda-Shedlovsky)

No

Method: Potentiometric Titration

No

Method: UV-pH Titration

Yes

Report Experimental pKa

Click to download full resolution via product page

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b114621?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: This method directly measures the change in pH upon addition of a titrant, making it

a robust and fundamental technique that does not rely on secondary properties like UV

absorbance. It is the preferred method when the compound is sufficiently water-soluble.

Methodology:

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of

deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

Titration Setup: Calibrate a pH electrode and meter. Place the solution in a jacketed beaker

to maintain a constant temperature (e.g., 25 °C) and stir gently.

Acidification: Add a standardized solution of HCl to lower the pH to ~1.5-2.0, ensuring all

basic sites are fully protonated.

Titration: Add small, precise aliquots of a standardized NaOH solution. Record the pH value

after each addition, allowing the reading to stabilize. Collect data through the equivalence

point(s) up to a pH of ~11-12.

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from

the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to precisely

locate the equivalence point(s) and calculate the pKa using the Henderson-Hasselbalch

equation.

Section 4: Spectroscopic and Structural
Characterization
Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any

chemical entity used in research and development. Each batch must be verified to ensure

consistency and prevent costly errors.

LC-MS: Mass spectrometry provides the molecular weight of the compound. For 3-Bromo-2-

chloropyridin-4-amine, a low-resolution mass spectrum is expected to show a protonated

molecular ion peak [M+H]⁺ at m/z 209.0, consistent with its molecular weight of 207.46 g/mol .

[1] High-resolution mass spectrometry (HRMS) would further confirm the elemental
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composition via its exact mass. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1)

and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key diagnostic feature.

¹H NMR: Proton NMR spectroscopy gives information on the electronic environment of

hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic

region corresponding to the two protons on the pyridine ring, as well as a broader signal for the

two protons of the amino group.

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Key expected

peaks would include N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹)

and C=C/C=N stretching vibrations for the pyridine ring (typically 1400-1600 cm⁻¹).

Workflow for New Batch Characterization
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New Batch Received

Identity Confirmation

LC-MS Analysis:
- Confirm [M+H]+

- Check for impurities

¹H NMR Analysis:
- Confirm proton signals

- Check for structural integrity

Purity Assessment

HPLC-UV Analysis:
- Quantify purity (% area)

Does batch meet
specifications (>97%)?

Release for Use

Yes

Quarantine & Reject

No

Click to download full resolution via product page

Caption: Standard workflow for the analytical characterization of a new chemical batch.

Section 5: Stability and Handling
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Proper storage and handling are critical to maintain the integrity of the compound. Vendor

recommendations include storage at 2-8°C or room temperature, sealed in a dry environment,

and protected from light.[2][4]

Causality and Insights:

Sealed in Dry: The amino group can be hygroscopic. Absorbed moisture can affect accurate

weighing and potentially participate in side reactions under certain conditions.

Keep in Dark Place: Aminopyridines can be susceptible to photo-oxidation, leading to

coloration and degradation. Protection from light is a standard precaution for maintaining

long-term purity.

Temperature Control: While stable at room temperature, refrigerated storage (2-8°C) is often

recommended as a best practice to slow down any potential long-term degradation

pathways, ensuring the material remains within specification for an extended shelf life.

Conclusion
3-Bromo-2-chloropyridin-4-amine is a solid, stable chemical intermediate whose

physicochemical properties are well-suited for its role in synthetic chemistry. Its defined melting

point, predictable spectroscopic signature, and established handling procedures provide

researchers with the necessary foundation for its reliable use. The methodologies outlined in

this guide for determining solubility and pKa provide a clear path for generating the critical data

needed to advance compounds derived from this valuable building block through the drug

discovery and development pipeline. Adherence to these rigorous analytical principles is the

cornerstone of sound scientific and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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